molecular formula C19H13NO3S B374408 4-Nitro-9-phenylthioxanthen-9-ol

4-Nitro-9-phenylthioxanthen-9-ol

Cat. No.: B374408
M. Wt: 335.4g/mol
InChI Key: PXYBCMHFNFSGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-9-phenylthioxanthen-9-ol is a nitro-substituted derivative of the thioxanthene class, characterized by a sulfur atom replacing the oxygen atom in the xanthene backbone. Its structure comprises a thioxanthene core with a phenyl group at the 9-position and a nitro group (-NO₂) at the 4-position (Fig. 1).

Properties

Molecular Formula

C19H13NO3S

Molecular Weight

335.4g/mol

IUPAC Name

4-nitro-9-phenylthioxanthen-9-ol

InChI

InChI=1S/C19H13NO3S/c21-19(13-7-2-1-3-8-13)14-9-4-5-12-17(14)24-18-15(19)10-6-11-16(18)20(22)23/h1-12,21H

InChI Key

PXYBCMHFNFSGEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)[N+](=O)[O-])SC4=CC=CC=C42)O

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)[N+](=O)[O-])SC4=CC=CC=C42)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Core Structure : Thioxanthene (tricyclic system with a sulfur atom).
  • Substituents: Phenyl group (C₆H₅) at position 9, nitro group (-NO₂) at position 2.
  • Molecular Formula: Likely C₁₉H₁₃NO₃S (based on similar compounds like 9H-thioxanthen-9-one derivatives).

Synthesis of such compounds typically involves reduction of thioxanthones (e.g., using LiAlH₄) to yield thioxanthenols, followed by nitration or substitution reactions to introduce functional groups .

Structural Analogues

Table 1: Structural Comparison of Thioxanthene Derivatives
Compound Name Substituents Molecular Formula CAS No. Key Features Reference
4-Nitro-9-phenylthioxanthen-9-ol* Phenyl (C9), -NO₂ (C4) C₁₉H₁₃NO₃S N/A Hypothesized structure -
9H-Thioxanthen-9-one, 1-chloro-7-hydroxy-4-nitro -Cl (C1), -OH (C7), -NO₂ (C4) C₁₃H₆ClNO₄S 100332-33-0 Nitro, chloro, hydroxyl substituents
9H-Thioxanthen-9-ol None C₁₃H₁₀OS N/A Parent compound; m.p. 102°C
9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol -CF₃ (C2), -CH₂CH₂CH₂N(CH₃)₂ (C9) C₁₉H₂₀F₃NOS N/A Antipsychotic impurity (flupenthixol)
2,4-Diethyl-9H-thioxanthen-9-one -C₂H₅ (C2, C4) C₁₇H₁₆OS 82799-44-8 Photoinitiator; regulated under TSCA

*Hypothetical structure based on analogs.

Key Observations :
  • Substituent Effects: Nitro Group: Enhances electrophilicity and may increase reactivity in photochemical applications (e.g., UV-curing materials) . Halogens (Cl, F): Chloro and trifluoromethyl groups alter electronic properties and bioactivity. For example, the trifluoromethyl group in enhances metabolic stability.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (NMR)
9H-Thioxanthen-9-ol 304.41 102 ¹H-NMR (CDCl₃): δ 7.64 (d, J = 8.7 Hz, 2H)
9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol 387.42 389–391 Dihedral angle: 41.8°; puckering parameters reported
1-Chloro-7-hydroxy-4-nitrothioxanthen-9-one 315.71 N/A Not reported
  • 4-Nitro-9-phenylthioxanthen-9-ol : Expected to have a higher melting point than 9H-thioxanthen-9-ol (102°C) due to nitro group polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.